molecular formula C17H15ClN2O4 B2835388 1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034492-10-7

1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No. B2835388
CAS RN: 2034492-10-7
M. Wt: 346.77
InChI Key: CJYLOCXZMMXYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea, also known as BPU, is a small molecule inhibitor that targets the enzyme protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. BPU has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Scientific Research Applications

Potent and Selective Inhibition of Chk1 Kinase

Compounds similar to "1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea" have been identified as potent and selective inhibitors of Chk1 kinase. Specifically, a class of compounds demonstrated significant inhibition potency with IC50 values in the nanomolar range, showing potential in enhancing the efficacy of chemotherapy agents like doxorubicin and camptothecin in cell assays. The inhibition of Chk1 kinase, an important regulator of cell cycle progression and DNA damage response, suggests these compounds could be valuable in cancer therapy by potentiating the effects of DNA-damaging agents (Wang et al., 2005).

Corrosion Inhibition

Another application involves the use of similar urea compounds as corrosion inhibitors for mild steel in acidic solutions. Studies have shown these compounds exhibit good performance as inhibitors, acting through adsorption to protect the metal surface. The effectiveness of these inhibitors was observed to increase with concentration and decrease with temperature, indicating their potential utility in extending the lifespan of steel structures and components in corrosive environments (Bahrami & Hosseini, 2012).

Anticancer Activity through Inhibition of Translation Initiation

Compounds structurally related to "1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea" have been studied for their ability to inhibit cancer cell proliferation by targeting translation initiation. These compounds were found to activate the eIF2α kinase heme-regulated inhibitor, reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, and demonstrate potent bioactivity in cell proliferation assays. This suggests their potential as leads for the development of new anticancer agents (Denoyelle et al., 2012).

Novel Antiparkinsonian Agents

The search for novel antiparkinsonian agents has led to the synthesis of 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives, which exhibited significant potential in reducing symptoms of Parkinson's disease (PD) in animal models. These compounds not only showed promise in alleviating haloperidol-induced catalepsy but also demonstrated neuroprotective and antioxidant effects, highlighting the role of oxidative stress in PD's pathophysiology. This research underscores the importance of developing new drugs with neuroprotective properties to treat PD (Azam et al., 2012).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-22-14-6-4-11(18)9-13(14)20-17(21)19-10-12-5-7-16(24-12)15-3-2-8-23-15/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYLOCXZMMXYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.